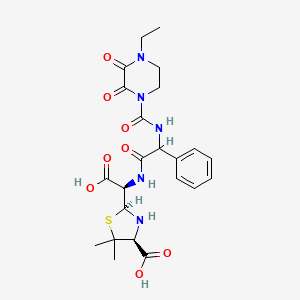![molecular formula C17H24N2O2 B13861621 N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and various alkylating agents. The reaction conditions may involve the use of solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(5-hydroxy-4-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide
- N-[2-(5-hydroxy-4-ethyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide
Uniqueness
N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide is unique due to its specific structural features, such as the prop-2-enyl group and the hydroxyl group on the indole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H24N2O2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C17H24N2O2/c1-3-5-13-15(20)8-7-14-17(13)12(11-19-14)9-10-18-16(21)6-4-2/h3,7-8,12,19-20H,1,4-6,9-11H2,2H3,(H,18,21) |
InChI-Schlüssel |
HOBWWNZRZJWSNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NCCC1CNC2=C1C(=C(C=C2)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


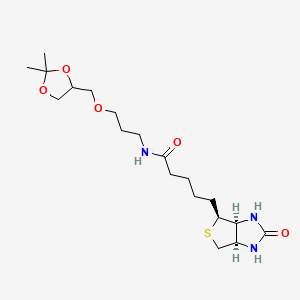
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)

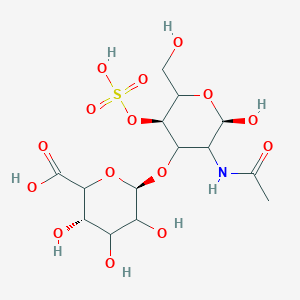
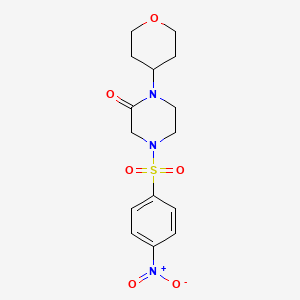
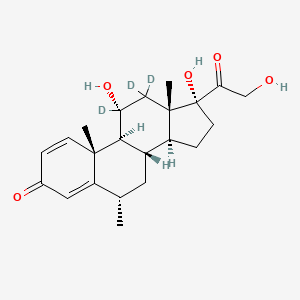
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
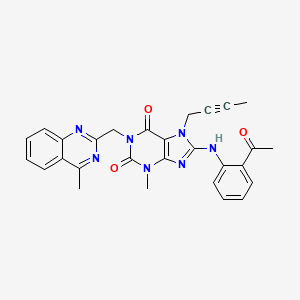
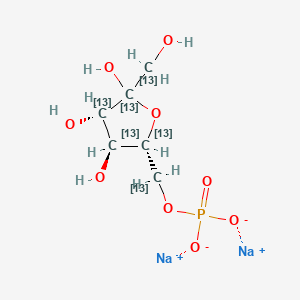
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
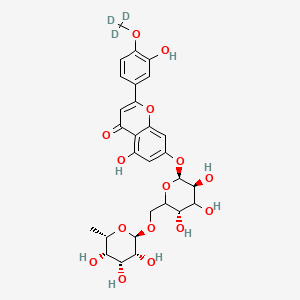
![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
